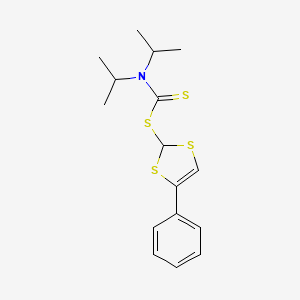
4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate
Description
4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of dithiol and carbamodithioate functional groups, which contribute to its unique chemical properties and reactivity.
Properties
CAS No. |
61522-80-3 |
|---|---|
Molecular Formula |
C16H21NS4 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
(4-phenyl-1,3-dithiol-2-yl) N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C16H21NS4/c1-11(2)17(12(3)4)15(18)21-16-19-10-14(20-16)13-8-6-5-7-9-13/h5-12,16H,1-4H3 |
InChI Key |
WKMIFOQKUNJUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SC1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid . The process is highly chemoselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as NaBH₄ or LiAlH₄.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃.
Reducing agents: NaBH₄, LiAlH₄.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Scientific Research Applications
4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dithiol groups can form disulfide bonds with cysteine residues in proteins, leading to changes in their structure and function . This interaction can modulate enzymatic activity and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds share the dithiolane ring structure and exhibit similar reactivity.
1,3-Dithianes: Similar to dithiolanes, these compounds are used in organic synthesis and have comparable chemical properties.
Uniqueness
4-Phenyl-2H-1,3-dithiol-2-yl dipropan-2-ylcarbamodithioate is unique due to its specific combination of dithiol and carbamodithioate functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry, biology, and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


